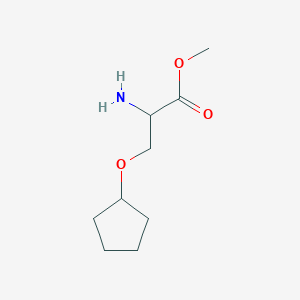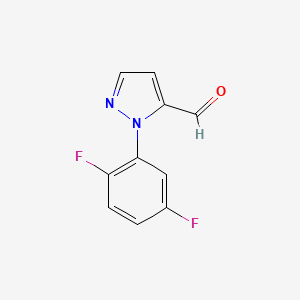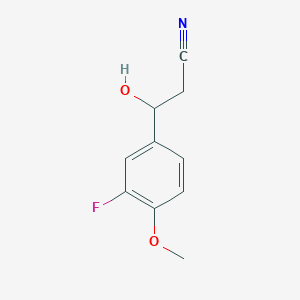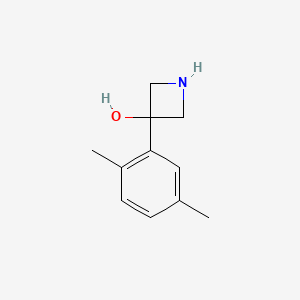
3-(2,5-Dimethylphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)azetidin-3-ol is an organic compound characterized by an azetidine ring substituted with a 2,5-dimethylphenyl group and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)azetidin-3-ol typically involves the reaction of 2,5-dimethylphenylamine with an appropriate azetidinone precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond in the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
化学反応の分析
Types of Reactions
3-(2,5-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The azetidine ring can be reduced to form a more saturated cyclic amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethylphenyl)azetidin-3-one.
Reduction: Formation of 3-(2,5-dimethylphenyl)azetidine.
Substitution: Formation of 3-(2,5-dimethylphenyl)-4-nitroazetidin-3-ol or 3-(2,5-dimethylphenyl)-4-bromoazetidin-3-ol.
科学的研究の応用
3-(2,5-Dimethylphenyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,5-Dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and azetidine ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(2,5-Dimethylphenyl)azetidine: Lacks the hydroxyl group, leading to different reactivity and biological activity.
3-(2,5-Dimethylphenyl)azetidin-3-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical properties and applications.
3-(2,5-Dimethylphenyl)-4-nitroazetidin-3-ol:
Uniqueness
3-(2,5-Dimethylphenyl)azetidin-3-ol is unique due to the presence of both the hydroxyl group and the azetidine ring, which confer distinct chemical and biological properties
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-(2,5-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(2)10(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChIキー |
GPJLCSYFFKAQJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
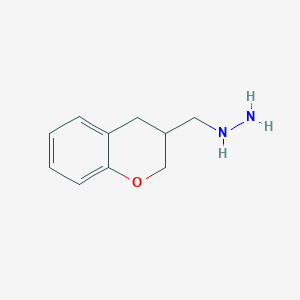


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)


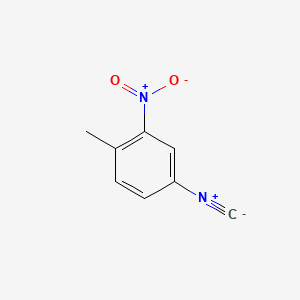
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
